2-(10H-Phenoxazin-10-yl)nicotinonitrile
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Overview
Description
2-(10H-Phenoxazin-10-yl)nicotinonitrile is a chemical compound with the molecular formula C18H11N3O and a molecular weight of 285.31 g/mol . It is characterized by a yellow to pale yellow solid appearance and has a melting point of 150-153°C . This compound is of interest due to its unique structure, which combines a phenoxazine moiety with a nicotinonitrile group, potentially offering diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-(10H-Phenoxazin-10-yl)nicotinonitrile are not well-documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(10H-Phenoxazin-10-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the phenoxazine moiety.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine oxides, while reduction could produce amines.
Scientific Research Applications
2-(10H-Phenoxazin-10-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(10H-Phenoxazin-10-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The phenoxazine moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with various enzymes and receptors, influencing biological pathways related to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Structurally similar and used in various pharmacological applications.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
2-(10H-Phenoxazin-10-yl)nicotinonitrile is unique due to the combination of the phenoxazine and nicotinonitrile groups, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H11N3O |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-phenoxazin-10-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O/c19-12-13-6-5-11-20-18(13)21-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)21/h1-11H |
InChI Key |
FRRZZTQEGJPKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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